1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid
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Overview
Description
Trifluoromethylated compounds, such as those containing a trifluoromethylphenyl group, are of significant interest in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For instance, the synthesis of a trifluoromethylated indenopyrazole involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly depending on the specific compound. For example, a compound like Piperazine, 1-[3-(trifluoromethyl)phenyl]- has a molecular weight of 230.2295 .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be quite diverse. For instance, the synthesis of a trifluoromethylated indenopyrazole involves an acid-catalyzed condensation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can vary greatly depending on the specific compound. For instance, a compound like 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Scientific Research Applications
Photocatalytic Applications
A study utilized a similar structure, an ether-bridged dicarboxylic acid, as a building block to generate coordination polymeric architectures which showed promising photocatalytic properties for the UV-light-driven degradation of organic dye pollutants, highlighting its potential in environmental cleanup and remediation efforts (Lu et al., 2021).
Radiopharmaceutical Development
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and its derivatives, has been conducted to develop novel radiopharmaceuticals. This research illustrates the utility of imidazole-based compounds in medical imaging and diagnostic applications, particularly using technetium-99m for its favorable properties in nuclear medicine (Mundwiler et al., 2004).
Anticancer Activity
A series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, which bear resemblance to the structure , were synthesized and showed significant antiproliferative effects against breast cancer cell lines, indicating the potential of imidazole derivatives in cancer therapeutics (Karthikeyan et al., 2017).
Coordination Polymers and MOFs
Research on coordination polymers and metal–organic frameworks (MOFs) utilizing imidazole-based ligands has shown that these compounds can form diverse structures with potential applications in gas storage, separation, and catalysis. The structural variety and properties are influenced by the coordination modes and the N-donor ligands used (Sun et al., 2010).
Luminescence Sensing
Imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed that show selective sensitivity to benzaldehyde-based derivatives. These frameworks have potential applications as fluorescence sensors for detecting specific chemicals, demonstrating the versatility of imidazole derivatives in sensor technology (Shi et al., 2015).
Mechanism of Action
Target of Action
It is suggested that compounds with a trifluoromethyl group can exhibit improved drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by facilitating key hydrogen bonding interactions with target proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been shown to influence the activity of certain enzymes, potentially affecting the biochemical pathways in which these enzymes are involved .
Result of Action
It is suggested that the presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-17-5-4-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLWZCJNBNISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid |
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